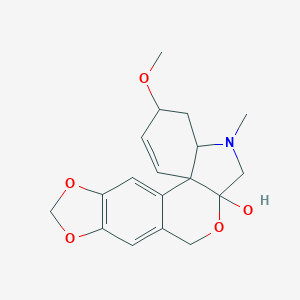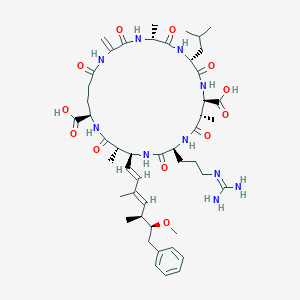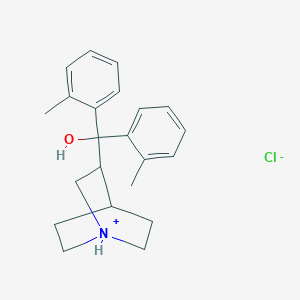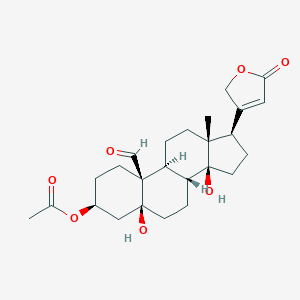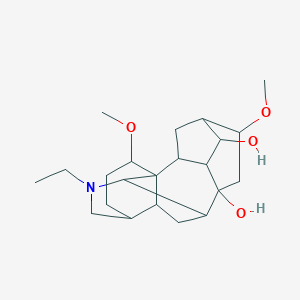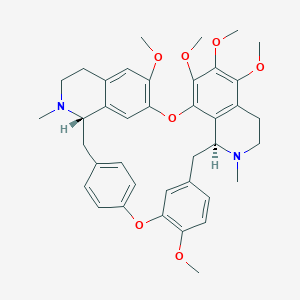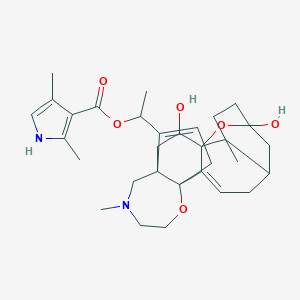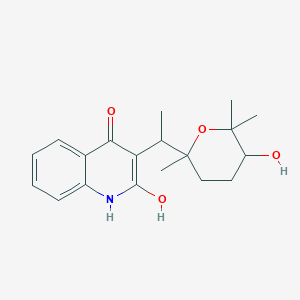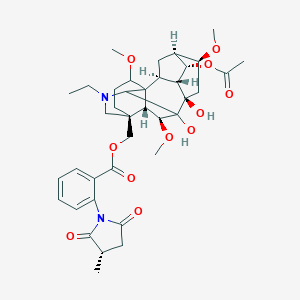![molecular formula C11H12N2O B000095 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol CAS No. 36101-54-9](/img/structure/B95.png)
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol
説明
Synthesis Analysis
The synthesis of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol and related compounds has been a subject of research, focusing on developing efficient and versatile methods. For instance, the reaction of anthranilamides with levulinic acids has been shown to yield tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones, highlighting a method for constructing the quinazoline ring system (Yamato & Takeuchi, 1982). Additionally, Brønsted acid catalyzed annulation and palladium-catalyzed intramolecular arylation have been utilized for the synthesis of related pyrroloquinazolinone derivatives, demonstrating the versatility of synthetic approaches (Singh, Kaur, & Banerjee, 2020; Delest et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives has been characterized through various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction has provided detailed insights into the crystal structure, revealing electrostatic interactions and hydrogen bonding patterns that stabilize the compound's structure (Zhurakulov et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives involves various reactions, such as cyclocondensation and dehydrogenative coupling, to yield a range of structurally diverse compounds. These reactions highlight the compound's utility as a versatile building block in organic synthesis (Shaabani, Farhangi, & Rahmati, 2006).
Physical Properties Analysis
The physical properties of these compounds, including solubility and crystallinity, have been studied to understand their behavior in different environments. For instance, modifications to the core structure can significantly influence solubility, which is crucial for their potential applications in medicinal chemistry (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties, such as stability and reactivity towards various reagents, play a vital role in determining the potential applications of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives. Studies have explored these aspects through reactions with electrophilic reagents, providing insights into the compounds' reactivity and stability under different conditions (Zhang et al., 2019).
科学的研究の応用
Antimicrobial Activity
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol and its derivatives have been studied for their antimicrobial properties. Research by Ortikov et al. (2017) synthesized various derivatives and found promising antibacterial activity against strains like S. aureus, E. coli, B. cereus, C. albicans, and P. aeruginosa. This suggests potential for developing new bactericides.
Neuroprotective Properties
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives have been evaluated for neuroprotective effects. For instance, a study by Zhang et al. (2018) designed and synthesized derivatives that showed significant neuroprotective activity against NMDA-induced cytotoxicity, suggesting potential applications in neurological disorders.
Allergy-Preventive Effects
Compounds derived from 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol have been studied for their potential in preventing allergies. Ma et al. (2018) investigated these compounds in an in vivo assay, finding significant allergy-preventive activities. These findings could contribute to the development of new treatments for allergic diseases.
Chemical Structure Analysis
Research has been conducted on the chemical structure and properties of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives. A study by Zhurakulov et al. (2022) focused on the synthesis, spectroscopic characterization, and crystal structure analysis of these compounds, providing valuable insights into their molecular configuration and potential applications.
Antiulcer Agents
A series of derivatives were synthesized and evaluated for their potential as antiulcer agents. Doria et al. (1984) conducted studies on these compounds, indicating their potential utility in therapeutic applications for ulcer treatment.
特性
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWJAMWCGSWTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(N2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




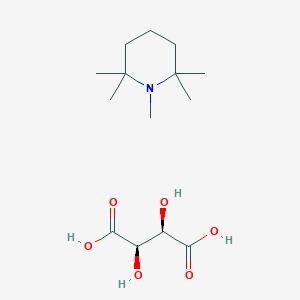
![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)
